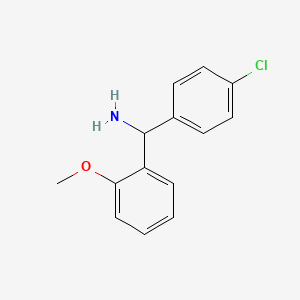

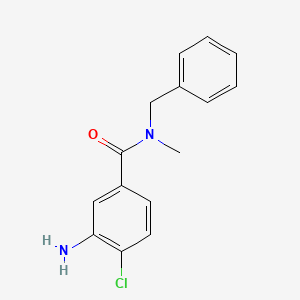

![molecular formula C10H11N3O5 B3198953 2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016714-10-5](/img/structure/B3198953.png)

2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid

Descripción general

Descripción

2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid , also known as 2-nitrophenylacetic acid , is an organic compound used in organic synthesis. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been employed not only in synthetic chemistry but also as an herbicide .

Synthesis Analysis

The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. This reaction introduces the nitro group onto the phenyl ring, resulting in the desired product .

Molecular Structure Analysis

The molecular formula of 2-nitrophenylacetic acid is C₈H₇NO₄ , with a molar mass of approximately 181.15 g/mol . It appears as a yellow to pale brown crystalline powder. The compound’s chemical structure consists of a phenyl ring attached to an acetic acid moiety, with a nitro group substituent .

Chemical Reactions Analysis

- Protecting Group for Primary Alcohols : It can be used as a protecting group for primary alcohols. By esterifying the alcohol with 2-nitrophenylacetic acid, the alcohol’s reactivity can be controlled. The Mitsunobu reaction, involving diethyl azidocarboxylate and triphenylphosphine, selectively removes this protecting group .

- Formation of Heterocycles : The compound is crucial for the synthesis of heterocyclic compounds. Complete reduction yields anilines, which cyclize to form lactams. Partial reductive cyclization produces hydroxamic acids, both of which find applications in the synthesis of biologically active molecules .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

- The compound is synthesized through a solvent-free Betti reaction involving 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester. It yields the corresponding aminobenzylnaphthol of (S,S)-2-(((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester .

- Researchers have explored indole derivatives derived from pyridine and indole. These compounds exhibit activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

- Notably, these compounds were evaluated for their action against Candida albicans and antiproliferative activity towards tumor cell lines .

Organic Synthesis and Betti Reaction

Antitubercular Activity

Biological Investigations

Materials Science and Spectroscopic Characterization

Safety and Hazards

Propiedades

IUPAC Name |

2-[(4-nitrophenyl)methylcarbamoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-9(15)6-12-10(16)11-5-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWDCEAMUJTUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

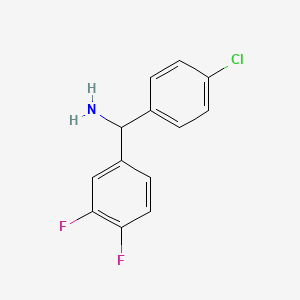

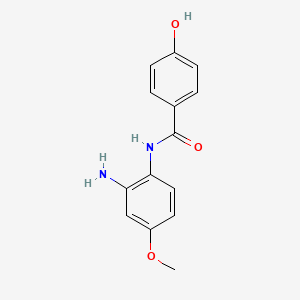

![2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3198875.png)

![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)

![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

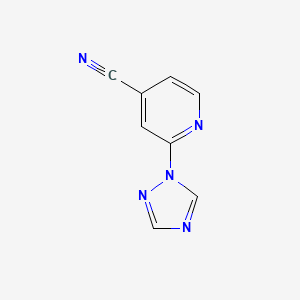

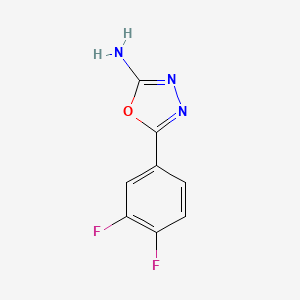

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)

![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)